

Comparative Analysis of Diethylene Glycol Adipate and Polyethylene Glycol as Plasticizers

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Compound of Interest

Compound Name: *Diethylene glycol adipate*

Cat. No.: *B1329770*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **diethylene glycol adipate** (DEGA) and polyethylene glycol (PEG) as plasticizers, focusing on their performance, supported by experimental data and detailed methodologies. This information is intended to assist researchers in selecting the most suitable plasticizer for their specific formulation and application needs.

Introduction

Plasticizers are essential additives used to increase the flexibility, workability, and durability of polymeric materials. They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (T_g). The choice of a plasticizer is critical as it can significantly impact the mechanical properties, stability, and, in the context of drug delivery, the release profile of the final product. This guide focuses on a comparative analysis of two commonly used plasticizers: **diethylene glycol adipate**, a polyester-based plasticizer, and polyethylene glycol, a polyether-based plasticizer.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of DEGA and PEG is crucial for predicting their behavior in a formulation.

Property	Diethylene Glycol Adipate (DEGA)	Polyethylene Glycol (PEG)
Chemical Family	Polyester	Polyether
Appearance	Clear, colorless to pale yellow, oily liquid	Colorless, viscous liquid or waxy solid (depending on molecular weight)
Water Solubility	Insoluble	Soluble (especially lower molecular weights)
Molecular Weight	~290 g/mol	Varies (e.g., PEG 400 ~400 g/mol , PEG 3350 ~3350 g/mol)
Polarity	Non-polar	Polar
Hygroscopicity	Low	High

Performance as Plasticizers: A Comparative Overview

The performance of a plasticizer is evaluated based on its ability to modify the physical properties of a polymer. The following table summarizes the key performance differences between DEGA and PEG.

Performance Parameter	Diethylene Glycol Adipate (DEGA)	Polyethylene Glycol (PEG)
Plasticizing Efficiency	Good	Excellent, highly dependent on molecular weight and concentration
Permanence/Migration	Low migration due to higher molecular weight and lower volatility	Prone to leaching in aqueous environments due to high water solubility
Low-Temperature Flexibility	Good	Good
Compatibility	Broad, with polymers like PVC, nitrocellulose, and acrylates	Primarily with hydrophilic polymers such as cellulose and acrylates
Impact on Drug Release	Can act as a matrix-forming agent, potentially sustaining release	Can act as a pore-former, potentially accelerating release, especially upon exposure to water

Experimental Data: A Head-to-Head Comparison

The following tables present hypothetical experimental data to illustrate the comparative effects of DEGA and PEG on the properties of a model polymer film, such as Eudragit® L100-55, commonly used in enteric coatings.

Table 1: Mechanical Properties of Eudragit® L100-55 Films Plasticized with DEGA and PEG 400

Plasticizer (15% w/w)	Tensile Strength (MPa)	Elongation at Break (%)	Young's Modulus (MPa)
Control (No Plasticizer)	35.2	4.8	1850
Diethylene Glycol Adipate	21.5	12.3	980
Polyethylene Glycol 400	18.9	18.5	750

Table 2: Thermal and Physical Properties of Plasticized Eudragit® L100-55 Films

Plasticizer (15% w/w)	Glass Transition Temp. (Tg) (°C)	Water Uptake at 24h (%)
Control (No Plasticizer)	110	1.5
Diethylene Glycol Adipate	85	3.2
Polyethylene Glycol 400	78	15.8

Experimental Protocols

The data presented above is based on standard methodologies for polymer film characterization.

Preparation of Polymer Films

- Solution Preparation:** A 10% (w/v) solution of the polymer (e.g., Eudragit® L100-55) is prepared in a suitable solvent system (e.g., 9:1 v/v acetone:water).
- Plasticizer Addition:** The plasticizer (DEGA or PEG 400) is added to the polymer solution at a concentration of 15% (w/w) based on the dry polymer weight. The mixture is stirred until a homogenous solution is obtained.
- Film Casting:** The solution is cast onto a level Teflon-coated plate using a casting knife to ensure uniform thickness.

- **Drying:** The cast films are allowed to dry at ambient conditions for 24 hours, followed by further drying in a vacuum oven at 40°C for 48 hours to remove residual solvent.
- **Storage:** The dried films are stored in a desiccator over silica gel until further analysis.

Mechanical Testing

- **Sample Preparation:** The films are cut into dumbbell-shaped specimens according to ASTM D882 standards.
- **Instrumentation:** A universal testing machine (e.g., Instron) equipped with a 100 N load cell is used.
- **Test Conditions:** The specimens are subjected to tensile testing at a crosshead speed of 5 mm/min.
- **Data Analysis:** Tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curves.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

- **Sample Preparation:** A 5-10 mg sample is accurately weighed and hermetically sealed in an aluminum DSC pan.
- **Instrumentation:** A differential scanning calorimeter is used for the analysis.
- **Heating Program:** The sample is heated from 25°C to 150°C at a heating rate of 10°C/min under a nitrogen purge.
- **Tg Determination:** The glass transition temperature (Tg) is determined as the midpoint of the inflection in the heat flow curve.

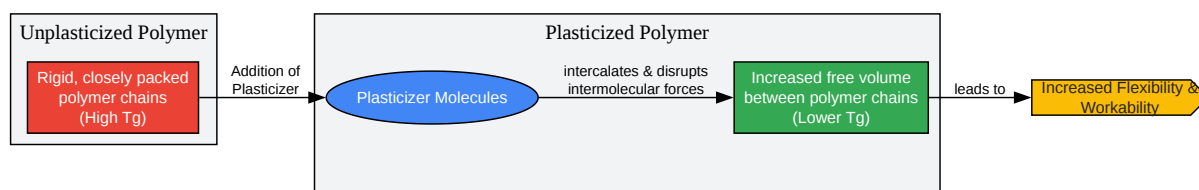
Water Uptake Study

- **Sample Preparation:** Film samples of a defined size (e.g., 2x2 cm) are cut and their initial dry weight is recorded.

- Immersion: The samples are immersed in a phosphate buffer solution (pH 7.4) at 37°C.
- Measurement: At predetermined time intervals, the samples are removed, gently blotted with filter paper to remove surface water, and weighed.
- Calculation: The percentage of water uptake is calculated using the formula: Water Uptake (%) = [(Wet Weight - Dry Weight) / Dry Weight] * 100.

Visualizing Key Concepts

The following diagrams illustrate the fundamental mechanism of plasticization and a typical workflow for comparing plasticizers.



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Caption: Mechanism of action of plasticizers on polymer chains.



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Caption: Logical workflow for the comparative evaluation of plasticizers.

Conclusion and Recommendations

The selection between **diethylene glycol adipate** and polyethylene glycol as a plasticizer is highly dependent on the specific requirements of the final product.

- **Diethylene Glycol Adipate** (DEGA) is the preferred choice for applications requiring low plasticizer migration and stability in aqueous environments. Its non-polar nature and insolubility in water make it suitable for creating stable, long-lasting flexible matrices, such as in transdermal patches or certain controlled-release oral dosage forms where water ingress needs to be minimized.
- Polyethylene Glycol (PEG), particularly lower molecular weight grades like PEG 400, is ideal for applications where high plasticizing efficiency is desired and water solubility is either not a concern or is a functional requirement. In pharmaceutical coatings, its water-soluble nature can be leveraged to act as a pore-former, facilitating drug release upon contact with gastrointestinal fluids. However, its high hygroscopicity and potential for leaching must be carefully considered, as this can lead to changes in the mechanical properties and drug release profile of the dosage form over time.

For drug development professionals, it is imperative to conduct thorough experimental evaluations, such as those outlined in this guide, to determine the most appropriate plasticizer that meets the target product profile for performance, stability, and drug delivery.

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